molecular formula C18H23N3OS B11949717 5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone

5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone

Cat. No.: B11949717
M. Wt: 329.5 g/mol
InChI Key: SKJLXRJWQHETDB-QINSGFPZSA-N
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Description

(5Z)-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzylidene group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone typically involves a multi-step process. One common method includes the condensation of 3-methyl-4-(1-pyrrolidinyl)benzaldehyde with 3-propyl-2-thioxo-4-imidazolidinone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

(5Z)-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-(1-pyrrolidinyl)benzylidene derivatives: Compounds with similar benzylidene and pyrrolidine structures.

    Imidazolidinone derivatives: Compounds with the imidazolidinone core but different substituents.

Uniqueness

(5Z)-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23N3OS

Molecular Weight

329.5 g/mol

IUPAC Name

(5Z)-5-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H23N3OS/c1-3-8-21-17(22)15(19-18(21)23)12-14-6-7-16(13(2)11-14)20-9-4-5-10-20/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,19,23)/b15-12-

InChI Key

SKJLXRJWQHETDB-QINSGFPZSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)N3CCCC3)C)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)N3CCCC3)C)NC1=S

Origin of Product

United States

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